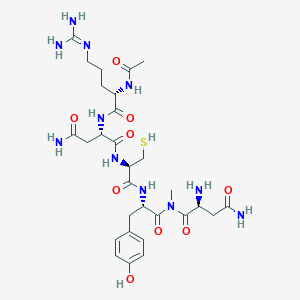
2-氯-N-(2-乙基-6-甲基苯基)乙酰胺
描述
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It is an aromatic amide and an organochlorine compound .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide has been reported in the literature . It was synthesized as an intermediate for the synthesis of the herbicide Acetochlor .Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is C11H14ClNO . The IUPAC name is 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . The InChI is InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
The key step in the biodegradation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is N-Deethoxymethylation . The photolysis of metolachlor, a similar compound, under actinic radiation has also been investigated .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is 211.69 g/mol . More detailed physical and chemical properties are not available in the current literature.科学研究应用
代谢和致癌途径
2-氯-N-(2-乙基-6-甲基苯基)乙酰胺在人类和大鼠的肝微粒体中代谢。它是潜在导致致癌产物的代谢途径中的中间体。该化合物转化为2,6-二乙基苯胺(DEA)和2-甲基-6-乙基苯胺(MEA),这些化合物进一步进行生物活化。这种代谢涉及细胞色素P450亚型CYP3A4和CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000)。
除草活性和土壤相互作用
该化合物在农业中用作除草剂。它与土壤的相互作用以及其除草效果受土壤组成和小麦秸秆等其他物质的影响。了解这种相互作用对于理解其有效性和环境影响至关重要 (Banks & Robinson, 1986)。
环境影响
研究重点关注2-氯-N-(2-乙基-6-甲基苯基)乙酰胺的环境影响,特别是其对水污染的潜在影响。研究评估了它在各种土壤中的渗透行为以及其对地下水污染的潜力 (Balinova, 1997)。对这种化合物在水文系统中的监测,特别是在密西西比河流域,为了解其在环境中的分布和浓度提供了见解 (Clark & Goolsby, 1999)。
生物降解和微生物相互作用
2-氯-N-(2-乙基-6-甲基苯基)乙酰胺的生物降解涉及特定的微生物过程。例如,真菌Cunninghamella elegans可以代谢这种化合物,导致形成几种代谢物。了解这些生物降解途径对于环境管理和修复策略至关重要 (Pothuluri et al., 1997)。
农业影响
研究还探讨了这种化合物对不同植物物种的影响,特别是对于在耐受和易感幼苗中的代谢。这项研究对于农业实践至关重要,因为它有助于理解除草剂的选择性植物毒性 (Breaux, 1987)。
属性
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINYPCTNJDYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186172 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
CAS RN |
32428-71-0 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32428-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032428710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32428-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)



